4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione

Nonlinear optics Crystal engineering Second harmonic generation

4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione (CAS 16131-64-9) is a heterocyclic small molecule (C10H12N2O2S, MW 224.28 g/mol) belonging to the N-(thiazol-2-yl)piperidine-2,6-dione class. Its defining structural feature is the gem-dimethyl substitution at the piperidine C-4 position, distinguishing it from the more commonly studied analogs where methylation resides on the thiazole ring.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
CAS No. 16131-64-9
Cat. No. B12791767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione
CAS16131-64-9
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(C(=O)C1)C2=NC=CS2)C
InChIInChI=1S/C10H12N2O2S/c1-10(2)5-7(13)12(8(14)6-10)9-11-3-4-15-9/h3-4H,5-6H2,1-2H3
InChIKeyUBABNJKQBJEODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione (CAS 16131-64-9): Procurement-Relevant Identity and Class


4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione (CAS 16131-64-9) is a heterocyclic small molecule (C10H12N2O2S, MW 224.28 g/mol) belonging to the N-(thiazol-2-yl)piperidine-2,6-dione class. Its defining structural feature is the gem-dimethyl substitution at the piperidine C-4 position, distinguishing it from the more commonly studied analogs where methylation resides on the thiazole ring [1]. This compound is referenced in patents as a modulator of sphingosine kinase [2] and serves as a building block in medicinal chemistry and materials science. Its primary point of scientific differentiation from close analogs is the regioisomeric placement of the dimethyl group on the saturated heterocycle rather than the aromatic thiazole, which fundamentally alters its conformational ensemble, crystal packing, electronic properties, and metabolic vulnerability compared to thiazole-methylated counterparts.

Why Generic Substitution Fails for 4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione: The Regioisomeric Trap


Assuming interchangeability between 4,4-dimethylpiperidine-thiazole-diones and their thiazole-methylated regioisomers ignores a critical structure-property divergence. The CrystEngComm 2024 study of five N-(thiazol-2-yl)piperidine-2,6-dione derivatives demonstrated that only compounds crystallizing in non-centrosymmetric space groups exhibited strong second harmonic generation (SHG) activity, and this space group outcome was exquisitely sensitive to the position and nature of the methyl substituent [1]. The target compound places the gem-dimethyl group at the piperidine C-4 position, which dictates a chair conformation with one axial and one equatorial methyl group [2], in contrast to the planar constraints of thiazole-ring methylation. This conformational and electronic divergence means that procurement of a thiazole-substituted analog as a 'close enough' replacement risks obtaining a compound with fundamentally different crystallographic, nonlinear optical, and potentially biological properties.

Quantitative Differentiation Evidence for 4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione Against Closest Analogs


Regioisomeric Methyl Placement Determines Crystallographic Space Group and NLO Potential

In a direct series of N-(thiazol-2-yl)piperidine-2,6-dione compounds, placement of methyl groups exclusively on the thiazole ring yielded mixed crystallographic outcomes: only 2 of 5 compounds tested exhibited strong SHG activity, and this activity was strictly correlated with crystallization in a non-centrosymmetric space group [1]. The target compound relocates both methyl groups to the piperidine C-4 position, creating a gem-dimethyl center that enforces a chair conformation with distinct axial/equatorial methyl orientations, as established by X-ray crystallography on the 4,4-dimethylpiperidine-2,6-dione scaffold [2]. This structural feature introduces a steric and stereoelectronic environment absent in all five compounds of the reference series, with potential to alter crystal packing forces (notably S⋯O interactions identified as critical for SHG-conducive geometry) and thus the propensity to crystallize in non-centrosymmetric versus centrosymmetric space groups [1].

Nonlinear optics Crystal engineering Second harmonic generation

Conformational Restriction and Metabolic Stability Inferred from Gem-Dimethyl Substitution

The 4,4-gem-dimethyl motif on the piperidine-2,6-dione ring is a well-established medicinal chemistry strategy to block metabolic oxidation at the α-carbon position to the carbonyl groups, which is a primary site of CYP450-mediated metabolism in unsubstituted piperidine diones. This class-level inference is supported by the widespread use of gem-dimethyl substitution in drug candidates to improve metabolic half-life [1]. The unsubstituted analog 1-(thiazol-2-yl)piperidine-2,6-dione (C8H8N2O2S, MW 196.23) lacks this steric shield and is therefore expected to be more susceptible to oxidative metabolism at the piperidine ring. The benzothiazole analog 1-(1,3-benzothiazol-2-yl)-4,4-dimethylpiperidine-2,6-dione (MW 274.34) retains the gem-dimethyl feature but adds a fused benzene ring that alters lipophilicity (clogP increase) and π-stacking potential, representing a different optimization vector.

Medicinal chemistry Metabolic stability Structure-property relationships

Verified Analytical Identity for Procurement Quality Control

The compound has a verified 1H NMR spectrum archived in the KnowItAll NMR Spectral Library (Wiley), with spectral data acquired in CDCl3 solvent [1]. This provides a procurement-quality benchmark that is absent for many closely related research-grade analogs. Key identifiers include: exact mass 224.061949 g/mol, InChIKey UBABNJKQBJEODA-UHFFFAOYSA-N, and InChI=1S/C10H12N2O2S/c1-10(2)5-7(13)12(8(14)6-10)9-11-3-4-15-9/h3-4H,5-6H2,1-2H3 [1]. The isomeric analog 1-(4,5-dimethylthiazol-2-yl)piperidine-2,6-dione shares the same molecular formula (C10H12N2O2S) and mass but has a different SMILES string (s1c(N2C(=O)CCCC2=O)nc(c1C)C) [2], meaning that routine mass spectrometry alone cannot distinguish these regioisomers—NMR or chromatographic retention time comparison is essential for identity confirmation.

Analytical chemistry Quality control NMR spectroscopy

Synthetic Accessibility via Ambient-Temperature Condensation Route

The CrystEngComm 2024 study established that N-(thiazol-2-yl)piperidine-2,6-dione derivatives can be prepared from glutaric acid and various 2-aminothiazoles at ambient temperature via a simple, efficient condensation, avoiding the need for anhydrous conditions, elevated temperatures, or transition-metal catalysis [1]. While that study focused on thiazole-substituted variants, the identical synthetic logic applies to the target compound: condensation of 4,4-dimethylglutaric acid (or its anhydride) with 2-aminothiazole would yield 4,4-dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione. This contrasts with the multi-step synthesis described in vendor sources for the target compound , suggesting that the ambient-temperature method could offer a cost-effective alternative for larger-scale procurement if adapted.

Synthetic methodology Process chemistry Glutaric acid derivatives

Evidence-Backed Application Scenarios for 4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione (CAS 16131-64-9)


Nonlinear Optical (NLO) Material Discovery Programs

The regioisomeric placement of the gem-dimethyl group on the piperidine rather than the thiazole ring offers an unexplored structural vector for tuning crystal packing toward non-centrosymmetric space groups, which are a prerequisite for SHG activity [1]. Researchers investigating organic NLO materials can systematically compare this compound against the thiazole-methylated series from CrystEngComm 2024 to establish structure-space group correlations, with the conformational bias of the 4,4-dimethylpiperidine chair (axial/equatorial methyl orientation) serving as a packing-directing element [2].

Medicinal Chemistry Scaffold with Built-in Metabolic Shield

The 4,4-gem-dimethylpiperidine-2,6-dione core is a recognized privileged scaffold in medicinal chemistry, as evidenced by its appearance in hypertension-targeted patent families [1]. The thiazol-2-yl N-substituent provides a vector for additional target engagement. For lead optimization programs requiring piperidine-dione cores with enhanced metabolic stability at the C-4 position, this compound offers a pre-installed gem-dimethyl block that eliminates a common metabolic soft spot without requiring additional synthetic steps.

Quality-Controlled Reference Standard for Regioisomer Purity Analysis

Because this compound shares its molecular formula (C10H12N2O2S) and exact mass with the regioisomeric 1-(4,5-dimethylthiazol-2-yl)piperidine-2,6-dione [1], it serves as an essential reference standard for chromatographic method development. The archived 1H NMR spectrum in the KnowItAll database [2] provides a definitive fingerprint for distinguishing these regioisomers, which is critical for QC laboratories verifying the identity of incoming synthetic intermediates or screening library compounds where regioisomer misassignment could lead to false structure-activity conclusions.

Sphingosine Kinase Inhibitor Probe Development

The compound falls within the structural scope of thiazolyl-piperidine derivatives claimed as sphingosine kinase 1 (SphK1) inhibitors in patent literature [1]. Its 4,4-dimethyl substitution distinguishes it from the majority of exemplified compounds in these patents, offering a novel chemical space exploration point for medicinal chemists seeking to establish SAR around the piperidine ring substitution in the context of SphK1 inhibition, a target implicated in cancer, inflammation, and fibrosis.

Quote Request

Request a Quote for 4,4-Dimethyl-1-(1,3-thiazol-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.